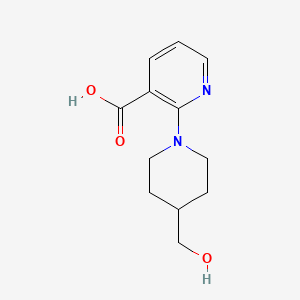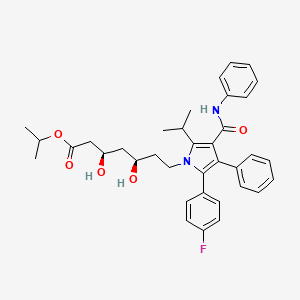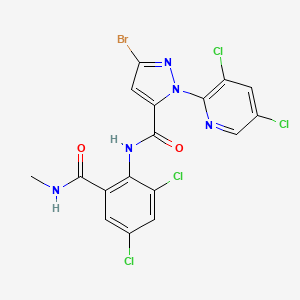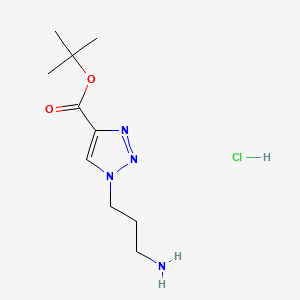![molecular formula C9H9ClF5N B15296319 2,2-Difluoro-2-[2-(trifluoromethyl)phenyl]ethan-1-aminehydrochloride](/img/structure/B15296319.png)
2,2-Difluoro-2-[2-(trifluoromethyl)phenyl]ethan-1-aminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoro-2-[2-(trifluoromethyl)phenyl]ethan-1-aminehydrochloride is a chemical compound with significant interest in various scientific fields due to its unique structural properties. The presence of both difluoro and trifluoromethyl groups in its structure imparts distinct chemical and physical characteristics, making it valuable for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-2-[2-(trifluoromethyl)phenyl]ethan-1-aminehydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-(trifluoromethyl)benzaldehyde with difluoromethylamine under controlled conditions to form the intermediate 2,2-Difluoro-2-[2-(trifluoromethyl)phenyl]ethan-1-amine. This intermediate is then treated with hydrochloric acid to yield the final product, this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-2-[2-(trifluoromethyl)phenyl]ethan-1-aminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The presence of fluorine atoms makes it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoro-trifluoromethyl ketones, while reduction can produce various amine derivatives .
Scientific Research Applications
2,2-Difluoro-2-[2-(trifluoromethyl)phenyl]ethan-1-aminehydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-2-[2-(trifluoromethyl)phenyl]ethan-1-aminehydrochloride involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Difluoro-2-[2-(trifluoromethyl)phenyl]acetic acid
- 2,2-Difluoro-2-[2-(trifluoromethyl)phenyl]ethanol
- 2,2-Difluoro-2-[2-(trifluoromethyl)phenyl]ethanone
Uniqueness
Compared to similar compounds, 2,2-Difluoro-2-[2-(trifluoromethyl)phenyl]ethan-1-aminehydrochloride is unique due to its amine group, which imparts distinct chemical reactivity and biological activity. The combination of difluoro and trifluoromethyl groups further enhances its stability and lipophilicity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H9ClF5N |
|---|---|
Molecular Weight |
261.62 g/mol |
IUPAC Name |
2,2-difluoro-2-[2-(trifluoromethyl)phenyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C9H8F5N.ClH/c10-8(11,5-15)6-3-1-2-4-7(6)9(12,13)14;/h1-4H,5,15H2;1H |
InChI Key |
JHBJAQQNLNXJTR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(CN)(F)F)C(F)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Azaspiro[3.3]heptan-5-one, 4-methylbenzene-1-sulfonic acid](/img/structure/B15296256.png)



![rac-2-[(1R,5R,6R)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.2.1]octan-6-yl]acetic acid](/img/structure/B15296289.png)
![methyl (1S,9R,11R,12S,19R)-12-ethyl-4-[(13S,15S,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-11-(2,2,2-trideuterioacetyl)oxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate;sulfuric acid](/img/structure/B15296302.png)





